molecular formula C14H17BrN2O2 B8162506 3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide

3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide

Cat. No.: B8162506
M. Wt: 325.20 g/mol
InChI Key: HLUCKWBBSLXRFG-UHFFFAOYSA-N
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Description

3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a bromophenoxy group, a cyclopropylazetidine ring, and a carboxamide functional group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener and more sustainable processes.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenoxy)methyl)-N-cyclopropylazetidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido, thiocyanato, or other substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-cyclopropylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-5-13(6-2-11)19-9-10-7-17(8-10)14(18)16-12-3-4-12/h1-2,5-6,10,12H,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUCKWBBSLXRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CC(C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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